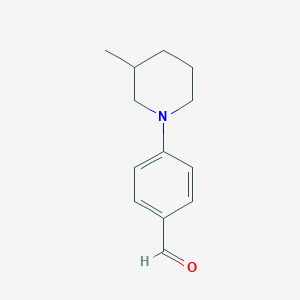

4-(3-Methylpiperidin-1-yl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methylpiperidin-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-11-3-2-8-14(9-11)13-6-4-12(10-15)5-7-13/h4-7,10-11H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJFTCQOSCFPEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Methylpiperidin-1-yl)benzaldehyde: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 4-(3-methylpiperidin-1-yl)benzaldehyde (CAS 1185153-16-5), a substituted benzaldehyde with significant potential as a versatile building block in medicinal chemistry and materials science. We will delve into a proposed synthetic route, predicted physicochemical and spectroscopic properties, and explore promising avenues for its application in drug discovery and development.

Introduction: The Significance of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone class of organic compounds, serving as pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty chemicals.[1] The aldehyde functional group is a versatile handle for a multitude of chemical transformations, while the substituted aromatic ring allows for the fine-tuning of steric and electronic properties. This compound, incorporating a chiral 3-methylpiperidine moiety, is of particular interest for introducing a specific three-dimensional architecture into target molecules, a critical aspect in the design of selective bioactive agents.

Proposed Synthesis: A Modern Approach via Buchwald-Hartwig Amination

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[2][3] This reaction has revolutionized the formation of carbon-nitrogen bonds, offering a broad substrate scope and high functional group tolerance compared to classical methods.[2][4] The proposed synthetic pathway involves the coupling of 4-fluorobenzaldehyde with 3-methylpiperidine.

The choice of a Buchwald-Hartwig approach is predicated on its high efficiency and functional group tolerance. The aldehyde group can be sensitive to harsher reaction conditions, making this catalytic method ideal. The use of a bulky, electron-rich phosphine ligand, such as XPhos or SPhos, is crucial for stabilizing the palladium catalyst and promoting the key steps of oxidative addition and reductive elimination in the catalytic cycle.[4]

Experimental Protocol: Buchwald-Hartwig Amination

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Materials and Reagents:

-

4-Fluorobenzaldehyde

-

3-Methylpiperidine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Argon (or Nitrogen) gas

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and hotplate

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Inert Atmosphere: To a dry Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (e.g., 0.02 mmol), XPhos (e.g., 0.06 mmol), and sodium tert-butoxide (e.g., 3.4 mmol).

-

Addition of Reactants: Add anhydrous toluene (e.g., 4 mL), followed by 4-fluorobenzaldehyde (e.g., 2.0 mmol) and 3-methylpiperidine (e.g., 2.4 mmol).

-

Reaction: Place the flask in a preheated oil bath at 100°C and stir vigorously for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Physicochemical and Spectroscopic Characterization (Predicted)

Predicted Physicochemical Properties:

| Property | Predicted Value | Source/Justification |

| Molecular Formula | C₁₃H₁₇NO | Based on structure |

| Molecular Weight | 203.28 g/mol | Calculated from formula |

| Appearance | Likely a pale yellow oil or low-melting solid | Analogy to similar compounds[5] |

| Boiling Point | > 300 °C (estimated) | High molecular weight and polarity |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Based on structure |

Predicted Spectroscopic Data:

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton, the aromatic protons, and the protons of the 3-methylpiperidine ring.[6][7]

-

Aldehyde Proton: A singlet around δ 9.8-10.0 ppm.[6]

-

Aromatic Protons: Two doublets in the aromatic region (δ 6.8-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring.[7]

-

Piperidine Protons: A complex series of multiplets in the upfield region (δ 1.0-3.5 ppm).

-

Methyl Protons: A doublet around δ 0.9-1.1 ppm, due to coupling with the adjacent methine proton.

-

-

¹³C NMR (Carbon NMR):

-

Aldehyde Carbonyl: A signal in the downfield region, around δ 190-192 ppm.[8]

-

Aromatic Carbons: Signals in the range of δ 110-160 ppm.

-

Piperidine and Methyl Carbons: Aliphatic signals in the upfield region (δ 15-60 ppm).

-

-

IR (Infrared) Spectroscopy:

Potential Applications and Research Directions

The unique structural features of this compound make it a valuable scaffold for the synthesis of novel compounds with potential biological activity.

Drug Discovery Workflow:

Caption: Potential drug discovery workflow utilizing the target scaffold.

-

CNS-Active Agents: The piperidine moiety is a common feature in many centrally active drugs. Further derivatization of the aldehyde group could lead to compounds that interact with various receptors and transporters in the central nervous system.

-

Anti-Infective Agents: Piperazine and piperidine derivatives have shown promise as anti-infective agents.[9][10] This scaffold could be used to develop new antibacterial or antifungal compounds.

-

Cardiovascular Applications: Benzaldehyde derivatives are also investigated in the context of cardiovascular diseases.[11] The 3-methylpiperidine group could confer specific interactions with cardiovascular targets.

The aldehyde functionality allows for a wide range of subsequent chemical modifications, including reductive amination, Wittig reactions, and various condensation reactions, enabling the rapid generation of a diverse library of compounds for biological screening.

Conclusion

This compound is a promising, yet underexplored, chemical entity. The synthetic route outlined in this guide, based on the robust Buchwald-Hartwig amination, provides a reliable method for its preparation. The predicted spectroscopic data offers a blueprint for its characterization. The true potential of this molecule lies in its application as a versatile building block for the synthesis of novel compounds with diverse biological activities. Further research into its synthesis, characterization, and derivatization is warranted to fully unlock its potential in medicinal chemistry and beyond.

References

- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters - ACS Publications. (2019-05-14).

- Novel Tandem Reaction to Synthesize Substituted Benzaldehydes.

- The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology - Benchchem.

- Tandem Reactions: Synthesis of Substituted Benzaldehydes.

- Synthesis of Functionally Substituted Benzaldehydes - CORE.

- This compound hydrochloride | 1185153-16-5.

- 3-(4-Methylpiperazin-1-yl)benzaldehyde synthesis - ChemicalBook.

- 4-(4-Methylpiperazin-1-yl)benzaldehyde | C12H16N2O | CID 736533 - PubChem.

- 1185153-16-5|this compound hydrochloride|BLD Pharm.

- 4-(Piperidin-3-yl)benzaldehyde | C12H15NO | CID 102567651 - PubChem.

- Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M.

- 4-(3,3-Dimethylpiperidin-1-yl)benzaldehyde | C14H19NO | CID 64069115 - PubChem.

- Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides - MDPI.

- Buchwald–Hartwig amination - Wikipedia.

- 4 - Supporting Information.

- Chemical Properties of Benzaldehyde, 4-(1-methylethyl)- (CAS 122-03-2) - Cheméo.

- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S.

- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.

- Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes - ResearchGate. (2017-06-08).

- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023-06-30).

- Example 7 - Organic Chemistry at CU Boulder.

- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025-04-03).

- Electronic Supplementary Information - The Royal Society of Chemistry.

- 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. (2014-07-23).

- 4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde - PubChemLite.

- ChemScene: Building blocks | Bioactive small molecules.

- Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - MDPI.

- 4-(1-Methyl-piperidin-4-yl)-benzaldehyde - Fluorochem.

- Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum: a structure-activity evaluation study - PubMed. (2009-01-29).

- 4-(piperidin-1-yl)benzaldehyde (C12H15NO) - PubChemLite.

- 4-(3-Piperidin-1-ylpropyl)benzaldehyde | C15H21NO | CID 153800918 - PubChem.

- 4-(4-Methylpiperazin-1-yl)benzaldehyde | C12H16N2O | CID 736533 - PubChem - NIH.

- INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID - DergiPark. (2019-10-18).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. 3-(4-Methylpiperazin-1-yl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY [orgspectroscopyint.blogspot.com]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum: a structure-activity evaluation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound hydrochloride | 1185153-16-5 | Benchchem [benchchem.com]

A Technical Guide to Novel Aldehyde Building Blocks for Modern Medicinal Chemistry

Introduction: The Enduring Utility and Emerging Potential of Aldehydes in Drug Discovery

Aldehydes represent one of the most versatile and fundamental functional groups in the synthetic chemist's arsenal. Their inherent electrophilicity, stemming from the polarized carbonyl group, makes them prime substrates for a vast array of nucleophilic addition and condensation reactions.[1][2] For decades, this reactivity has been harnessed in medicinal chemistry, most notably in reductive amination, to forge critical C-N bonds and build molecular complexity.[3] This reaction remains a cornerstone for decorating scaffolds and generating compound libraries.[3][4]

However, the demands of modern drug discovery are evolving. The push to escape "flatland"—the over-saturation of flat, aromatic structures in screening libraries—has created an urgent need for building blocks that impart three-dimensional (3D) character, improving physicochemical properties like solubility and metabolic stability while enabling novel interactions with biological targets.[5][6][7] Furthermore, advanced strategies like Fragment-Based Drug Discovery (FBDD) require precisely functionalized building blocks that act as both anchor and vector, allowing for systematic and synthetically tractable lead optimization.[8]

This guide moves beyond the classical view of simple aliphatic and aromatic aldehydes. It provides an in-depth exploration of novel aldehyde building blocks designed to meet these modern challenges. We will delve into the synthesis and application of scaffolds that provide 3D topology, function as rigid bioisosteres, and serve as precision tools for next-generation drug design. The focus will be on the "why"—the causal logic behind synthetic choices and the strategic advantages these building blocks confer in the quest for safer, more effective medicines.

Section 1: The Imperative for 3-Dimensionality: Saturated Heterocyclic Aldehydes

The incorporation of saturated heterocycles is a proven strategy to enhance the "drug-likeness" of a molecule.[5][9] These motifs replace flat aromatic rings with puckered, 3D structures that can improve aqueous solubility, reduce metabolic liability, and provide defined vectors for exploring protein binding pockets.[6] Aldehyde-functionalized small rings, such as oxetanes and azetidines, are particularly powerful building blocks because they merge the benefits of a 3D core with the synthetic flexibility of the aldehyde handle.[10][11]

The Oxetane Scaffold: A Bioisostere with Benefits

The oxetane ring has gained immense popularity as a replacement for gem-dimethyl and carbonyl groups.[5][12] Its strained four-membered ring is surprisingly stable under many synthetic conditions yet imparts significant polarity and improves aqueous solubility.[11] Oxetane-3-carbaldehyde is a key building block that allows for the direct attachment of this valuable motif to a target molecule.[13][14]

The synthesis of oxetane-3-carbaldehyde is not trivial due to the ring's sensitivity to harsh reagents.[14] Direct oxidation of the commercially available oxetane-3-methanol is the most common route. The choice of oxidant is critical to avoid ring-opening or over-oxidation.

Experimental Protocol: Synthesis of Oxetane-3-carbaldehyde

This protocol details the oxidation of oxetane-3-methanol using Pyridinium Dichromate (PDC), a milder chromium-based oxidant suitable for sensitive substrates.

Rationale for Reagent Choice:

-

Pyridinium Dichromate (PDC): Unlike the more acidic Pyridinium Chlorochromate (PCC), PDC can be used in a non-acidic medium (DCM), minimizing the risk of acid-catalyzed ring-opening of the oxetane. It is also less prone to over-oxidizing the aldehyde to a carboxylic acid compared to stronger oxidants like Jones reagent.

-

Dichloromethane (DCM): An inert solvent that provides good solubility for both the starting material and the oxidant.

-

Silica Gel: Used as a mild adsorbent during workup to remove chromium byproducts without requiring an aqueous wash that could hydrolyze the product.

Step-by-Step Methodology:

-

Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add dry dichloromethane (100 mL).

-

Reagent Addition: Add oxetane-3-methanol (5.0 g, 56.7 mmol) to the flask, followed by powdered Pyridinium Dichromate (PDC) (25.6 g, 68.1 mmol, 1.2 equiv).

-

Reaction: Stir the resulting orange suspension vigorously at room temperature. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-6 hours.

-

Workup: Upon completion, add silica gel (~30 g) directly to the reaction mixture and stir for 15 minutes.

-

Filtration: Filter the suspension through a short plug of silica gel, washing thoroughly with additional DCM (3 x 50 mL).

-

Concentration: Concentrate the filtrate in vacuo using a rotary evaporator with a bath temperature below 30°C to avoid product volatility.

-

Purification: The crude product is often used directly in the next step.[14] If required, purification can be achieved by careful distillation under reduced pressure. The product is a colorless liquid.

Trustworthiness & Validation:

-

Expected Yield: 70-85%.

-

Characterization: Confirm product identity via ¹H NMR, noting the characteristic aldehyde proton signal around δ 9.8 ppm and the disappearance of the alcohol's -OH proton.

-

Pitfall: Over-heating during solvent removal can lead to significant loss of this volatile product. Always use a cold water bath for rotary evaporation.

// Nodes start [label="Oxetane-3-Carbaldehyde", fillcolor="#FBBC05", fontcolor="#202124"]; reductive_amination [label="Reductive Amination\n(+ R-NH2, NaBH(OAc)3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wittig [label="Wittig Reaction\n(+ Ph3P=CHR')", fillcolor="#4285F4", fontcolor="#FFFFFF"]; grignard [label="Grignard Addition\n(+ R''-MgBr)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product_amine [label="Secondary Amine Scaffold", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; product_alkene [label="Alkene Scaffold", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; product_alcohol [label="Secondary Alcohol Scaffold", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reductive_amination; start -> wittig; start -> grignard; reductive_amination -> product_amine; wittig -> product_alkene; grignard -> product_alcohol; } } Caption: Synthetic utility of oxetane-3-carbaldehyde.

The Azetidine Scaffold: A Strained but Valuable Motif

Azetidines, four-membered nitrogen-containing heterocycles, are also prized building blocks.[10][15] The synthesis of azetidine-3-carbaldehyde is challenging, but related precursors like azetidine-3-carboxylic acid are accessible and highlight the importance of this scaffold class in medicinal chemistry.[16][17] The inherent ring strain of azetidines makes them unique building blocks whose reactivity can be harnessed in creative ways.[10][18]

Section 2: Rigid Bioisosteres: The Case of Bicyclo[1.1.1]pentyl (BCP) Aldehydes

Bioisosterism—the strategy of replacing a functional group with another that retains similar physical or chemical properties—is a cornerstone of lead optimization. The 1,4-disubstituted phenyl ring is ubiquitous in drug molecules but often brings metabolic liabilities (e.g., P450 oxidation) and undesirable planarity. The bicyclo[1.1.1]pentane (BCP) cage has emerged as a non-aromatic, rigid bioisostere of the phenyl ring and the alkyne linker.[19] BCP aldehydes are therefore exceptionally valuable building blocks for introducing this novel scaffold.

A highly efficient one-pot synthesis from aryl halides and [1.1.1]propellane has made these building blocks more accessible.[19]

// Nodes phenyl [label="{1,4-Phenylene |{MW: 76.1 | Planar | Aromatic}}", fillcolor="#F1F3F4", fontcolor="#202124"]; alkyne [label="{Alkyne Linker |{MW: 24.0 | Linear | sp Hybridized}}", fillcolor="#F1F3F4", fontcolor="#202124"]; bcp [label="{Bicyclo[1.1.1]pentane (BCP) |{MW: 66.1 | 3D Cage | sp³ Hybridized}}", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible nodes for layout center [shape=point, width=0, height=0];

// Edges phenyl -> center [arrowhead=none, style=dashed, color="#5F6368"]; alkyne -> center [arrowhead=none, style=dashed, color="#5F6368"]; bcp -> center [label="Bioisosteric\nReplacement", fontcolor="#202124", arrowhead=none, style=dashed, color="#5F6368"]; } } Caption: BCP as a 3D bioisostere for common linkers.

Comparative Data of Bioisosteric Linkers

The strategic advantage of replacing a phenyl ring with a BCP core is evident when comparing their fundamental properties.

| Property | 1,4-Phenylene | Bicyclo[1.1.1]pentane (BCP) | Rationale for Substitution |

| Shape | Planar (2D) | Globular (3D) | Escapes "flatland," explores new vector space. |

| Metabolic Stability | Prone to aromatic oxidation | Generally stable to P450 metabolism | Improves pharmacokinetic profile. |

| Solubility | Lower | Higher | Enhances aqueous solubility, a key drug property. |

| Lipophilicity (cLogP) | Higher | Lower | Reduces lipophilicity, often improving ADME properties. |

| Synthetic Access | Well-established | Increasingly accessible[19] | Novel methods enable its use in discovery programs. |

Section 3: Aldehydes as Precision Tools for Fragment-Based Drug Discovery (FBDD)

FBDD has become a powerful engine for hit generation, relying on the identification of low-molecular-weight fragments that bind weakly but efficiently to a protein target.[20][21] The subsequent "fragment-to-lead" process involves synthetically elaborating the fragment to build interactions with the surrounding protein surface and increase potency.[8]

Aldehydes are ideal functional groups for this purpose. An aldehyde on a fragment can serve as a versatile synthetic handle, allowing for elaboration through defined "growth vectors."[8][22] Novel building blocks for FBDD often incorporate an aldehyde alongside a second, orthogonal reactive site, enabling multi-directional and chemoselective library synthesis.

Bifunctional Aldehydes for Vectorial Elaboration

A key FBDD strategy involves using a building block like 4-formylphenylboronic acid. Here, the aldehyde can be used for an initial reaction (e.g., reductive amination to engage with a polar pocket), while the boronic acid provides an orthogonal handle for a subsequent Suzuki coupling to extend the molecule into a hydrophobic region.

// Nodes fragment [label="Fragment:\n4-formylphenyl-\nboronic acid", fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="Step 1: Reductive Amination\n(Aldehyde Reaction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Intermediate with\nFree Boronic Acid", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Step 2: Suzuki Coupling\n(Boronic Acid Reaction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; lead [label="Elaborated Lead Compound", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges fragment -> step1 [label=" Growth Vector 1 "]; step1 -> intermediate; intermediate -> step2 [label=" Growth Vector 2 "]; step2 -> lead; } } Caption: Orthogonal elaboration of a bifunctional fragment.

Protected Aldehydes for Solid-Phase Synthesis

For more complex, multi-step syntheses, especially on solid support, it is often necessary to mask the aldehyde's reactivity. Novel acid-labile N-Boc N,O-acetals have been developed as effective protecting groups.[23] These building blocks are stable to a variety of reaction conditions but can be cleanly deprotected to reveal the aldehyde at the desired stage for further reaction, such as a Pictet-Spengler condensation or Horner-Wadsworth-Emmons olefination.[23]

Section 4: The Chiral Dimension: Accessing Enantioenriched Aldehydes

Chirality is fundamental to drug action. The synthesis of single-enantiomer drugs requires access to chiral building blocks, including aldehydes. While classical resolution can be effective, modern synthetic chemistry increasingly relies on catalytic asymmetric methods to generate enantioenriched products efficiently.

Chiral aldehyde catalysis, where a chiral aldehyde itself serves as a catalyst to induce enantioselectivity in reactions of primary amines, is a sophisticated example of this principle.[24][25][26] More broadly, the asymmetric synthesis of aldehyde building blocks is a critical field, with organocatalysis and biocatalysis providing powerful tools.

Comparison of Strategies for Chiral Aldehyde Synthesis

| Strategy | Principle | Advantages | Disadvantages |

| Chiral Pool Synthesis | Start from a naturally occurring chiral molecule (e.g., amino acid, sugar). | High enantiopurity is guaranteed. | Limited to the structures and stereochemistries available from nature. |

| Asymmetric Catalysis | A small amount of a chiral catalyst (metal- or organo-based) generates a large amount of chiral product. | High efficiency, broad substrate scope, tunable catalysts.[27] | Catalyst development can be complex; optimization is often required. |

| Biocatalysis | Use of enzymes (e.g., oxidases, reductases) to perform stereoselective transformations. | Extremely high selectivity, mild (aqueous) conditions. | Substrate scope can be limited; enzyme availability and stability can be issues. |

Conclusion and Future Outlook

The aldehyde, a classic functional group, is being reimagined for the modern era of medicinal chemistry. The shift towards novel building blocks—those imparting 3D shape, offering unique bioisosteric properties, and enabling advanced synthetic strategies—is critical for accessing the next generation of therapeutics. Saturated heterocyclic aldehydes, rigid cage structures like BCP, and precisely designed bifunctional fragments are no longer niche curiosities but essential tools for drug discovery professionals. As synthetic methods continue to advance, particularly in areas like C-H functionalization and flow chemistry, the diversity and accessibility of these powerful aldehyde building blocks will only continue to grow, further expanding the boundaries of chemically tractable space for drug design.

References

-

Guo, H. & Duan, Y. (2024). Chiral Aldehyde Catalysis-Enabled Asymmetric α-Functionalization of Activated Primary Amines. Accounts of Chemical Research. [Link][24][26]

-

Nielsen, T. E., et al. (2000). Synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals: toward combinatorial solid phase synthesis of novel peptide isosteres. Journal of Peptide Research. [Link][23]

-

Wen, X., et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry. [Link][25]

-

Guo, H. & Duan, Y. (2024). Chiral Aldehyde Catalysis-Enabled Asymmetric α-Functionalization of Activated Primary Amines. PubMed. [Link][26]

-

Chen, L., et al. (2022). Recent Advances in Chiral Aldehyde Catalysis for Asymmetric Functionalization of Amines. Chinese Journal of Chemistry. [Link][27]

-

Liao, G., et al. (2019). Synthesis of axially chiral aldehydes through a 3-step sequence. ResearchGate. [Link][28]

-

Pharmaffiliates. (n.d.). The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. Pharmaffiliates. [Link][1]

-

de Souza, G. E. P., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules. [Link][20]

-

Procter, D. J. (2022). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry. [Link][9]

-

Piludiya, R., et al. (2024). Variation in aromatic aldehyde fragments for the library of Carboxamide. ResearchGate. [Link][4]

-

Foley, D. J., et al. (2020). Design and Synthesis of 56 Shape-Diverse 3D Fragments. Chemistry – A European Journal. [Link][29]

-

Taylor, R. D., et al. (2016). Saturated Heterocycles with Applications in Medicinal Chemistry. ResearchGate. [Link][5]

-

Sutton, S. C., et al. (2016). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. ResearchGate. [Link][14]

-

Ullah, N., et al. (2023). Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. Frontiers in Chemistry. [Link][6]

-

Lasányi, D., et al. (2021). Synthesis and Use of Versatile [1.1.1]Bicyclopentylaldehyde Building Blocks. ChemRxiv. [Link][19]

-

Bott, T. M. & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. [Link][15]

-

Scott, J. S., et al. (2021). Fragment-based drug discovery: opportunities for organic synthesis. Chemical Society Reviews. [Link][8]

-

Enamine. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link][30]

-

Lee, J. C. H., et al. (2012). Cu-Catalyzed Chemoselective Preparation of 2-(Pinacolato)boron-Substituted Allylcopper Complexes and Their in situ Site-, Diastereo- and Enantioselective Additions to Aldehydes and Ketones. Angewandte Chemie. [Link][31]

-

Yadav, J. S., et al. (2009). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. ResearchGate. [Link][16]

-

Anderson, A. G. & Lok, R. (1972). Synthesis of azetidine-3-carboxylic acid. The Journal of Organic Chemistry. [Link][17]

-

Garve, L. K. B., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link][10]

-

Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link][11]

-

Bott, T. M. & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. ResearchGate. [Link][18]

-

Jedlikowski, E. & Jamison, A. G. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link][12]

-

Khan Academy. (n.d.). Preparation of aldehydes. Retrieved from [Link][32]

-

LibreTexts Chemistry. (2024). 19: Aldehydes and Ketones- Nucleophilic Addition Reactions. Retrieved from [Link][2]

-

Babak, M. V., et al. (2020). Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. Chemical Science. [Link][7]

-

O'Malley, D. P. & Baran, P. S. (2011). Chemoselectivity: The Mother of Invention in Total Synthesis. Accounts of Chemical Research. [Link][33]

-

Scott, J. S., et al. (2021). Fragment-based drug discovery: opportunities for organic synthesis. Semantic Scholar. [Link][22]

-

Kokh, D., et al. (2023). Decomposition of Small Molecules for Fragment-Based Drug Design. Biophysica. [Link][21]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Aldehydes - Enamine [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach [frontiersin.org]

- 7. Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fragment-based drug discovery: opportunities for organic synthesis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00375A [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 13. oxetane-3-carbaldehyde CAS#: 1305207-52-6 [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. chemrxiv.org [chemrxiv.org]

- 20. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 21. exactelabs.com [exactelabs.com]

- 22. semanticscholar.org [semanticscholar.org]

- 23. Synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals: toward combinatorial solid phase synthesis of novel peptide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Frontiers | Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis [frontiersin.org]

- 26. Chiral Aldehyde Catalysis-Enabled Asymmetric α-Functionalization of Activated Primary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 28. researchgate.net [researchgate.net]

- 29. Design and Synthesis of 56 Shape‐Diverse 3D Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 30. chemrxiv.org [chemrxiv.org]

- 31. Cu-Catalyzed Chemoselective Preparation of 2-(Pinacolato)boron-Substituted Allylcopper Complexes and Their in situ Site-, Diastereo- and Enantioselective Additions to Aldehydes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Khan Academy [khanacademy.org]

- 33. Chemoselectivity: The Mother of Invention in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Mastering the Solubility Profile of 4-(3-Methylpiperidin-1-yl)benzaldehyde HCl: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of drug discovery and development, the intrinsic properties of a molecule are the determinants of its ultimate success or failure. Among these, aqueous solubility stands as a paramount parameter, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and by extension, its bioavailability and therapeutic efficacy.[1][2][3] Low aqueous solubility is a primary culprit behind the high attrition rates of promising drug candidates, leading to challenges in formulation and unpredictable in vivo performance.[4][5] This guide provides an in-depth exploration of the solubility profile of 4-(3-Methylpiperidin-1-yl)benzaldehyde HCl, a novel compound with potential therapeutic applications. As a hydrochloride salt of a tertiary amine, this molecule presents a unique set of physicochemical characteristics that warrant a thorough investigation of its solubility behavior.

This document is not merely a collection of protocols; it is a strategic guide that delves into the causality behind experimental choices, empowering researchers to not only generate high-quality data but also to interpret it in the context of drug development milestones. We will navigate the nuances of kinetic and thermodynamic solubility, the profound impact of pH, and the practical steps to construct a comprehensive solubility profile.

Understanding the Fundamentals: Kinetic vs. Thermodynamic Solubility

Before embarking on experimental work, it is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[6][7] This distinction is not merely academic; it reflects different questions we ask about a compound's behavior in solution and has significant implications for different stages of drug discovery.

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a concentrated organic stock (typically DMSO) into an aqueous buffer.[7][8] This method is high-throughput and mimics the conditions of many in vitro biological assays.[9] It essentially answers the question: "Will my compound precipitate out of solution during my assay?"

Thermodynamic solubility , on the other hand, represents the true equilibrium solubility of a compound.[4][6] It is the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure, where the solid and solution phases are in equilibrium.[6] This measurement is more time- and resource-intensive but provides a more accurate reflection of a compound's intrinsic solubility, which is critical for formulation development and predicting in vivo absorption.[7] Kinetic solubility values are often higher than thermodynamic ones, as the former may represent a supersaturated or amorphous state.[10]

Caption: Relationship between kinetic and thermodynamic solubility and their applications.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with built-in controls and checks to ensure the generation of reliable and reproducible data.

Part 1: Kinetic Solubility Determination via Turbidimetry

This high-throughput method is ideal for early-stage assessment. It relies on the principle that precipitation of the compound from a DMSO stock solution into an aqueous buffer will cause turbidity, which can be measured spectrophotometrically.

Materials:

-

This compound HCl

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well clear-bottom microplates

-

Microplate reader with turbidity measurement capabilities

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound HCl in 100% DMSO.

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

-

Addition to Aqueous Buffer: In a separate 96-well plate, add 198 µL of PBS (pH 7.4) to each well.

-

Compound Addition: Transfer 2 µL of each DMSO dilution into the corresponding wells of the PBS plate. This results in a final DMSO concentration of 1%.

-

Incubation and Measurement: Incubate the plate at room temperature for 2 hours with gentle shaking. Measure the turbidity (absorbance at a suitable wavelength, e.g., 620 nm) at time points 0 and 2 hours.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the blank (PBS with 1% DMSO).

Caption: Workflow for kinetic solubility determination by turbidimetry.

Part 2: Thermodynamic Solubility Determination via the Shake-Flask Method

This "gold standard" method determines the equilibrium solubility and is crucial for lead optimization and formulation development.[8]

Materials:

-

This compound HCl (solid powder)

-

Phosphate-buffered saline (PBS), pH 7.4

-

HPLC-grade water and acetonitrile

-

Formic acid (for mobile phase)

-

Vials with screw caps

-

Thermostatted shaker

-

Centrifuge

-

HPLC system with UV detector

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound HCl to a vial containing a known volume of PBS (pH 7.4). Ensure there is undissolved solid material at the bottom of the vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatted shaker set at 25°C or 37°C for 24-48 hours. This extended incubation allows the system to reach equilibrium.[8]

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, being cautious not to disturb the pellet. Dilute the supernatant with the mobile phase to a concentration within the range of the calibration curve.

-

Quantification by HPLC: Analyze the diluted supernatant using a validated HPLC method to determine the concentration of the dissolved compound. A standard calibration curve must be generated using known concentrations of the compound.

-

Data Analysis: The concentration determined by HPLC represents the thermodynamic solubility of the compound in the tested medium.

Caption: Workflow for thermodynamic solubility determination by the shake-flask method.

Part 3: pH-Dependent Solubility Profiling

For an ionizable compound like this compound HCl, solubility is highly dependent on pH.[4][11][12] The piperidine nitrogen is basic and will be protonated at acidic pH, forming a more soluble salt. As the pH increases towards and beyond the pKa of the piperidine, the free base form will predominate, which is expected to be less soluble. This profile is critical for predicting oral absorption, as the compound will encounter a wide range of pH environments in the gastrointestinal tract.[7]

Protocol:

This experiment is a modification of the thermodynamic solubility assay.

-

Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

-

Thermodynamic Solubility Measurement: Perform the shake-flask method as described in Part 2 in each of these buffers.

-

Data Plotting: Plot the measured thermodynamic solubility (on a logarithmic scale) against the pH of the buffer.

Data Presentation and Interpretation

The data generated from these experiments should be compiled into clear and concise tables for easy comparison and interpretation.

Table 1: Hypothetical Solubility Data for this compound HCl

| Assay Type | Medium | Temperature (°C) | Solubility | Units |

| Kinetic | PBS pH 7.4 | 25 | > 200 | µM |

| Thermodynamic | PBS pH 7.4 | 25 | 85 | µM |

| Thermodynamic | pH 2.0 Buffer | 25 | > 1000 | µM |

| Thermodynamic | pH 4.5 Buffer | 25 | 650 | µM |

| Thermodynamic | pH 6.8 Buffer | 25 | 120 | µM |

| Thermodynamic | pH 9.0 Buffer | 25 | < 10 | µM |

Interpretation of Hypothetical Results:

-

The kinetic solubility is significantly higher than the thermodynamic solubility at pH 7.4, suggesting a tendency to form supersaturated solutions.[6][10] This is a common observation and indicates a potential risk of precipitation over time.

-

The pH-solubility profile demonstrates the classic behavior of a basic compound.[13] The high solubility at acidic pH is advantageous for dissolution in the stomach.

-

The sharp decrease in solubility as the pH increases highlights a potential for precipitation in the more neutral to alkaline environment of the small intestine. This could negatively impact oral absorption and bioavailability.[14]

Implications for Drug Development

A comprehensive understanding of the solubility profile of this compound HCl is not an academic exercise; it directly informs critical development decisions:

-

Early Discovery: The kinetic solubility data provides confidence in the reliability of in vitro screening results.[8]

-

Lead Optimization: The thermodynamic and pH-dependent solubility data can guide medicinal chemistry efforts to modify the structure for improved solubility while maintaining pharmacological activity.[1]

-

Formulation Development: For a compound with pH-dependent solubility, formulation strategies such as the use of salts with different counter-ions, co-solvents, or enabling technologies like amorphous solid dispersions may be necessary to enhance oral bioavailability.[3][15]

Conclusion

The solubility of a drug candidate is a multifaceted property that must be thoroughly characterized to mitigate development risks. For this compound HCl, a systematic approach involving the determination of kinetic, thermodynamic, and pH-dependent solubility provides the necessary insights to guide its journey from a promising molecule to a potential therapeutic agent. By understanding the "why" behind each experimental choice and interpreting the data within the context of the drug development process, research and development teams can make informed decisions, optimize resource allocation, and ultimately increase the probability of success.

References

- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. Advanced Drug Delivery Reviews.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.

- Guntaka, P. R., et al. (2020). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega.

- Gupte, S. V. (2004). Salt Selection in Drug Development. Pharmaceutical Technology.

- Saal, C. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Chimia.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology.

- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies.

- BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds.

- Khadikar, P. V., et al. (2002). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Pharmaceutical Research.

- Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.

- Di, L. (2017). Optimizing Drug Solubility. Contract Pharma.

- Bergström, C., & Llinas, A. (Eds.). (2019). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. ADMET and DMPK.

- AAT Bioquest. (2023). Does pH affect solubility?

- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.

- Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences.

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. contractpharma.com [contractpharma.com]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds | ADMET and DMPK [pub.iapchem.org]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. enamine.net [enamine.net]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. ovid.com [ovid.com]

- 11. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pharmtech.com [pharmtech.com]

An In-Depth Technical Guide to the Differentiation of 3-Methyl and 4-Methyl Piperidinyl Benzaldehyde Isomers

Abstract: In the fields of medicinal chemistry and materials science, the precise structural characterization of molecular isomers is paramount. Positional isomers, while sharing the same molecular formula, can exhibit profoundly different physicochemical properties, conformational behaviors, and biological activities. This technical guide provides an in-depth analysis of the structural, synthetic, and analytical differences between two key positional isomers: 4-(3-methylpiperidin-1-yl)benzaldehyde and 4-(4-methylpiperidin-1-yl)benzaldehyde. We will explore the foundational principles and provide actionable protocols for their synthesis, spectroscopic differentiation, and chromatographic separation, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: The Structural and Physicochemical Landscape

The seemingly minor shift of a single methyl group on the piperidine ring—from the 3-position to the 4-position—introduces significant changes in molecular symmetry, stereochemistry, and conformational flexibility. Understanding these differences is the foundation for developing robust analytical methods to distinguish them.

Core Molecular Structure

The fundamental difference lies in the substitution pattern on the saturated heterocyclic piperidine ring.

-

This compound: The methyl group is located at the 3-position of the piperidine ring. This substitution renders the molecule asymmetric and introduces a chiral center at the C3 position of the piperidine ring. Therefore, this compound exists as a racemate of two enantiomers (R and S).

-

4-(4-methylpiperidin-1-yl)benzaldehyde: The methyl group is at the 4-position. This substitution maintains a plane of symmetry through the C1-N and C4-carbon axis of the piperidine ring, making the molecule achiral.

Conformational Analysis and Physicochemical Impact

The piperidine ring adopts a chair conformation to minimize angular and torsional strain. The substituent's position dictates the conformational equilibrium and resulting steric environment.

-

For the 4-methyl isomer , the methyl group strongly prefers an equatorial position to avoid energetically unfavorable 1,3-diaxial interactions. This results in a relatively rigid and predictable conformation.

-

For the 3-methyl isomer , both axial and equatorial conformations for the methyl group are possible, leading to a dynamic equilibrium between diastereomeric conformers. This conformational heterogeneity, combined with its inherent asymmetry, can influence how the molecule interacts with biological targets or stationary phases in chromatography.

These structural nuances influence key physicochemical properties:

| Property | This compound | 4-(4-methylpiperidin-1-yl)benzaldehyde | Rationale |

| Molecular Formula | C₁₃H₁₇NO | C₁₃H₁₇NO | Isomers share the same formula. |

| Molecular Weight | 203.28 g/mol | 203.28 g/mol | Isomers have identical mass. |

| Chirality | Chiral (Racemic) | Achiral | The 3-position substitution creates a stereocenter. |

| Basicity (pKa of conjugate acid) | Slightly lower | Slightly higher | The methyl group at the 3-position may introduce minor steric hindrance around the nitrogen, potentially affecting its protonation compared to the more remote 4-methyl substituent.[1] |

| Lipophilicity (Predicted XlogP) | ~2.8 | ~2.8 | While predictions are similar, the 3-methyl isomer's conformational flexibility might lead to minor differences in experimental values.[2] |

Part 2: Synthetic Strategies and Execution

The most common and efficient method for synthesizing these compounds is through a nucleophilic aromatic substitution (SNAr) reaction. This involves coupling the respective methylpiperidine with a benzaldehyde derivative bearing a suitable leaving group, typically fluorine, at the para-position.

Retrosynthetic Approach

The synthesis is straightforwardly disconnected at the Aryl-Nitrogen bond, leading to two primary synthons: 4-fluorobenzaldehyde and the corresponding 3-methyl or 4-methylpiperidine.

Self-Validating Synthetic Protocol: SNAr Reaction

This protocol is designed to be self-validating; successful synthesis of the target molecule is confirmed by the disappearance of starting materials and the emergence of a new product with a distinct chromatographic and spectroscopic profile.

Objective: To synthesize 4-(X-methylpiperidin-1-yl)benzaldehyde (where X = 3 or 4).

Materials:

-

4-Fluorobenzaldehyde (1.0 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl acetate, Hexanes, Brine, Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous potassium carbonate.

-

Reagent Addition: Add anhydrous DMSO to the flask, followed by 4-fluorobenzaldehyde and the corresponding methylpiperidine (3-methyl or 4-methyl).

-

Causality: DMSO is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the piperidine nitrogen. K₂CO₃ is a mild base used to scavenge the HF byproduct, driving the reaction to completion. Using an excess of the piperidine ensures the complete consumption of the limiting benzaldehyde reagent.

-

-

Heating: Heat the reaction mixture to 80-100 °C.

-

Causality: Heating provides the necessary activation energy for the SNAr reaction, which involves the formation of a temporary, negatively charged Meisenheimer complex.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 4-fluorobenzaldehyde spot is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with water and extract the product into ethyl acetate (3x).

-

Causality: This aqueous workup removes the inorganic salts (K₂CO₃, KF) and the DMSO solvent.

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Causality: The brine wash removes residual water, and MgSO₄ is a drying agent.

-

-

Final Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.

Part 3: Definitive Analytical Differentiation

The structural differences between the isomers are most definitively revealed through spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR is the most powerful tool for distinguishing these isomers due to its sensitivity to the local chemical environment of each proton and carbon atom. The key differentiator is molecular symmetry.[5]

-

¹H NMR Analysis:

-

4-Methyl Isomer (Symmetric): The symmetry results in fewer, more distinct signals for the piperidine ring protons. The protons on C2/C6 will be equivalent, as will the protons on C3/C5, leading to simplified multiplets.

-

3-Methyl Isomer (Asymmetric): The lack of symmetry means that all protons on the piperidine ring (C2, C3, C4, C5, C6) are chemically non-equivalent, resulting in a significantly more complex and crowded spectrum with multiple overlapping multiplets.

-

-

¹³C NMR Analysis:

-

4-Methyl Isomer (Symmetric): Due to symmetry, the carbon spectrum will show only four signals for the piperidine ring: C1 (N-CH₂), C2/C6, C3/C5, and the methyl carbon.

-

3-Methyl Isomer (Asymmetric): All six carbons of the piperidine ring are non-equivalent, leading to six distinct signals in the aliphatic region of the spectrum.

-

| Signal Assignment | Predicted ¹H NMR Data (δ, ppm) | Predicted ¹³C NMR Data (δ, ppm) |

| 3-Methyl Isomer | 4-Methyl Isomer | |

| Aldehyde (-CHO) | ~9.8 (s, 1H) | ~9.8 (s, 1H) |

| Aromatic (ortho to CHO) | ~7.7 (d, 2H) | ~7.7 (d, 2H) |

| Aromatic (ortho to Piperidine) | ~6.9 (d, 2H) | ~6.9 (d, 2H) |

| Aromatic (ipso-C) | - | - |

| Aromatic (ipso-C) | - | - |

| Piperidine C2 | Complex multiplet | ~3.9 (m, 2H) |

| Piperidine C6 | Complex multiplet | - |

| Piperidine C3 | Complex multiplet | ~1.8 (m, 2H) |

| Piperidine C5 | Complex multiplet | - |

| Piperidine C4 | Complex multiplet | ~1.5 (m, 1H) |

| Methyl (-CH₃) | ~0.9 (d, 3H) | ~1.0 (d, 3H) |

Note: Predicted values are based on standard chemical shift principles and data from similar structures. Actual values may vary based on solvent and experimental conditions.

High-Performance Liquid Chromatography (HPLC): A Separation Strategy

The subtle differences in polarity and shape between the isomers allow for their effective separation using reversed-phase HPLC.

Principle of Separation: While both isomers have similar overall polarity, the 3-methyl isomer's asymmetry and potential for different conformational states can lead to distinct interactions with the HPLC stationary phase compared to the more rigid, symmetric 4-methyl isomer. This difference in interaction strength results in different retention times. For aromatic positional isomers, a phenyl-based stationary phase can offer enhanced selectivity through π–π interactions.[6][7]

Protocol: HPLC Method Development

Objective: To achieve baseline separation of the 3-methyl and 4-methyl isomers.

-

Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm). For potentially improved selectivity, a Phenyl-Hexyl column is a strong secondary choice.

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

Causality: A standard reversed-phase system. The formic acid ensures the piperidine nitrogen is protonated, leading to sharper, more consistent peak shapes.

-

-

Initial Gradient:

-

Time 0 min: 10% B

-

Time 20 min: 90% B

-

Time 25 min: 90% B

-

Time 26 min: 10% B

-

Time 30 min: 10% B

-

-

Detection: Use a UV detector set at the λmax of the benzaldehyde chromophore (approx. 280-300 nm).

-

Optimization: Analyze a 50:50 mixture of the two isomers. Based on the initial chromatogram, adjust the gradient slope to improve resolution (a shallower gradient provides better separation) or switch to the Phenyl-Hexyl column if co-elution occurs.

Part 4: Implications in Research and Drug Development

The choice between the 3-methyl and 4-methyl piperidinyl scaffolds is a critical decision in the design of new molecules, particularly in pharmaceuticals.

-

Structure-Activity Relationship (SAR): The 3-methyl group introduces a specific steric vector and a chiral center. This can be crucial for optimizing binding affinity and selectivity for a biological target. For example, the (R)- or (S)-enantiomer might fit perfectly into a hydrophobic pocket of an enzyme, whereas the symmetric 4-methyl isomer may not. Conversely, the rigidity of the 4-methyl isomer might be advantageous in pre-organizing the molecule for optimal binding.[8][9]

-

Pharmacokinetics: The metabolic stability of the isomers can differ. The protons on the carbon bearing the methyl group in the 3-position are less accessible, which might protect it from metabolic oxidation compared to the more exposed positions.

-

Synthetic Accessibility: As building blocks, both isomers are readily accessible. However, if a specific enantiomer of the 3-methyl isomer is required, additional synthetic steps (chiral resolution or asymmetric synthesis) are necessary, adding complexity and cost. In solid-phase synthesis, the deprotection efficiency of Fmoc groups has been shown to be nearly identical for 3-methylpiperidine and 4-methylpiperidine, making them viable alternatives to piperidine itself.[10]

Conclusion

The differentiation of this compound and 4-(4-methylpiperidin-1-yl)benzaldehyde is a quintessential challenge in chemical analysis that highlights the profound impact of positional isomerism. While they share an identical chemical formula, their differences in symmetry, chirality, and conformation are significant. These differences are definitively revealed through a combined analytical approach, with NMR spectroscopy providing unambiguous structural confirmation based on symmetry, and HPLC offering a robust method for their physical separation. For any researcher working with these scaffolds, a thorough understanding and application of these principles are essential for ensuring the integrity and success of their scientific endeavors.

References

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

4 - Supporting Information. (n.d.). Retrieved from [Link]

-

MicroSolv Technology Corporation. (n.d.). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]

-

Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved from [Link]

-

Synthesis and Spectral Studies of Some 4-hydroxy-4-methylpiperidines. (n.d.). Retrieved from [Link]

-

Chromatography Forum. (2017). separation of positional isomers. Retrieved from [Link]

-

Wang, Z., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 1 Synthesis of imines of 4-(piperidine-1-yl)benzaldehyde. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. Retrieved from [Link]

-

Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. (n.d.). Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(4-methylpiperidin-1-yl)benzaldehyde (C13H17NO). Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylpiperidine. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(Piperidin-1-yl)benzaldehyde. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Piperidine, 3-methyl- (CAS 626-56-2). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperidine, 3-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylpiperidine. Retrieved from [Link]

-

Kates, S. A., et al. (2003). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Publications. Retrieved from [Link]

-

National Institutes of Health. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

- Google Patents. (n.d.). CN103980230A - Method for preparing 4-(4-methyl piperazine-1-methyl)-benzoyl amide.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

National Institutes of Health. (n.d.). Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(piperidin-1-yl)benzaldehyde (C12H15NO). Retrieved from [Link]

-

NP-MRD. (n.d.). 13 C NMR Spectrum (1D, 25 MHz, H 2 O, predicted). Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

- Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.

- Kaya, B., et al. (2014).

-

MDPI. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

-

PubMed. (2016). Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives. Retrieved from [Link]

-

OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved from [Link]

-

MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PubChemLite - 4-(4-methylpiperidin-1-yl)benzaldehyde (C13H17NO) [pubchemlite.lcsb.uni.lu]

- 3. 3-Methylpiperidine | C6H13N | CID 79081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Methylpiperidine | C6H13N | CID 69381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]

- 7. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study | MDPI [mdpi.com]

- 9. Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Chemoselective Synthesis of 4-(3-Methylpiperidin-1-yl)benzaldehyde via Buchwald-Hartwig Amination

Executive Summary

This application note details the optimized protocol for synthesizing 4-(3-methylpiperidin-1-yl)benzaldehyde , a valuable pharmacophore intermediate. The synthesis presents a specific chemoselectivity challenge: coupling a secondary amine containing a beta-chiral center (3-methylpiperidine) to an electrophile bearing a base-sensitive carbonyl group.

While "legacy" protocols often utilize sodium tert-butoxide (NaOtBu), this guide advocates for a Third-Generation Buchwald-Hartwig approach utilizing RuPhos Pd G4 and Cesium Carbonate (Cs₂CO₃) . This system circumvents the need for aldehyde protection/deprotection steps, minimizes side reactions (e.g., aldol condensation), and accommodates the steric bulk of the 3-methylpiperidine moiety.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the C(sp²)–N bond. The choice of the bromide electrophile is strategic; aryl bromides generally offer the best balance of oxidative addition rates and commercial availability compared to chlorides (too slow) or iodides (prone to off-cycle catalyst poisoning).

Figure 1: Retrosynthetic strategy focusing on the C-N disconnection.

Critical Process Parameters (The "Why")

The "Aldehyde Problem" (Base Selection)

Standard Buchwald conditions often employ NaOtBu . However, alkoxides are nucleophilic and basic enough to trigger destruction of the aldehyde functionality via:

-

Cannizzaro Reaction: Disproportionation of the aldehyde.

-

Aldol Condensation: Enolization and self-reaction.

-

Direct Nucleophilic Attack: Reversible formation of hemiacetals.

Solution: We utilize Cesium Carbonate (Cs₂CO₃) .[1][2] It functions as a mild, heterogeneous base that facilitates the deprotonation of the amine-bound palladium complex without attacking the aldehyde carbonyl [1, 2].

Ligand Selection for Steric Bulk

3-Methylpiperidine possesses a methyl group at the

-

Legacy Ligands (e.g., BINAP): Effective but often require higher temperatures (100°C+) and may struggle with sterically demanding amines.

-

Optimal Ligand (RuPhos): A dialkylbiaryl phosphine specifically engineered for secondary amines. The bulky isopropyl groups on the phosphine promote reductive elimination, while the biaryl backbone stabilizes the Pd(0) species [3].

Mechanistic Insight

The reaction follows the Pd(0)/Pd(II) catalytic cycle.[3][4][5][6][7][8] The use of a G4 Precatalyst ensures the rapid generation of the active monoligated Pd(0) species at low temperatures, bypassing the induction period associated with Pd(OAc)₂ or Pd₂(dba)₃ sources.

Figure 2: Catalytic cycle emphasizing the role of the base in the deprotonation step.

Experimental Protocols

Method A: High-Fidelity Protocol (Recommended)

Best for: High yield, valuable substrates, and avoiding side reactions.

Reagents:

| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) |

|---|---|---|---|

| 4-Bromobenzaldehyde | 185.02 | 1.0 | 185 mg |

| 3-Methylpiperidine | 99.17 | 1.2 | 119 mg (approx. 142 µL) |

| RuPhos Pd G4 | 850.39 | 0.02 (2 mol%) | 17 mg |

| Cesium Carbonate | 325.82 | 2.0 | 652 mg |

| 1,4-Dioxane (Anhydrous) | - | 0.2 M | 5.0 mL |[9]

Step-by-Step Procedure:

-

Vessel Preparation: Flame-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon or Nitrogen.

-

Solids Charge: Weigh 4-bromobenzaldehyde, Cs₂CO₃, and RuPhos Pd G4 into the vial.

-

Note: RuPhos Pd G4 is air-stable, but minimizing exposure is good practice.

-

-

Inerting: Cap the vial and purge with Argon for 5 minutes (vacuum/backfill cycle x3).

-

Liquids Charge: Add anhydrous 1,4-Dioxane via syringe. Add 3-methylpiperidine via microliter syringe.

-

Reaction: Place the vial in a pre-heated heating block at 80°C . Stir vigorously (800+ rpm) to ensure suspension of the insoluble carbonate base.

-

Monitoring: Monitor by TLC (20% EtOAc/Hexanes) or HPLC after 4 hours. The aldehyde spot (Rf ~0.5) should disappear, replaced by a fluorescent amine product (Rf ~0.3-0.4).

-

Workup:

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (10 mL) and filter through a pad of Celite to remove inorganic salts and Palladium black.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: Purify via Flash Column Chromatography (SiO₂).

-

Gradient: 0%

20% Ethyl Acetate in Hexanes. -

Note: The product is a yellow oil/solid that may darken upon standing if not stored cold.

-

Method B: Legacy Protocol (Cost-Effective)

Best for: Large scale commodity synthesis where yield loss is acceptable.

Modifications:

-

Catalyst: Pd(OAc)₂ (5 mol%) + BINAP (7.5 mol%).

-

Base: Cs₂CO₃ (Must use Carbonate; do NOT substitute NaOtBu unless using acetal-protected aldehyde [4]).

-

Temperature: Increase to 100-110°C (Toluene reflux).

-

Time: Extend to 16-24 hours.

Experimental Workflow Diagram

Figure 3: Operational workflow for the bench-top synthesis.

Quality Control & Troubleshooting

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning or inactive catalyst. | Ensure Argon atmosphere is rigorous. Switch to fresh RuPhos Pd G4. |

| Aldehyde peak disappears, no product | Base-mediated decomposition. | Confirm temperature is not >80°C. Ensure Cs₂CO₃ is dry. |

| Dark Black Precipitate | Palladium black formation (catalyst death). | Ligand oxidation. Use fresh solvent (degassed). |

| Product contains impurity | Protodehalogenation (Benzaldehyde formation). | Solvent is "wet" (acting as H-source). Use anhydrous dioxane. |

Analytical Data (Expected):

-

¹H NMR (CDCl₃, 400 MHz):

9.80 (s, 1H, CHO), 7.75 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 3.90-3.80 (m, 2H), 3.00-2.80 (m, 2H), 1.80-1.60 (m, 3H), 1.20 (m, 1H), 0.95 (d, 3H, CH₃). -

MS (ESI): Calculated for [M+H]⁺: 204.13. Found: 204.1.

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[4][7][10][11] Reaction intermediates and structure-activity relationships." Journal of the American Chemical Society, 116(13), 5969–5970. Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link

-

Wolfe, J. P., & Buchwald, S. L. (1996). "Palladium-Catalyzed Amination of Aryl Iodides." The Journal of Organic Chemistry, 61(3), 1133–1135. Link

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. reddit.com [reddit.com]

- 3. Buchwald-Hartwig_reaction [chemeurope.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. RuPhos Pd G4 1599466-85-9 [sigmaaldrich.com]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Reductive Amination Using 4-(3-Methylpiperidin-1-yl)benzaldehyde

Abstract

Reductive amination stands as a cornerstone of modern synthetic chemistry, particularly in the construction of carbon-nitrogen bonds, a linkage frequently found in pharmaceutically active compounds.[1][2][3][4] This guide provides a comprehensive overview and detailed protocols for the reductive amination of 4-(3-methylpiperidin-1-yl)benzaldehyde, a versatile building block in medicinal chemistry.[5] We will delve into the mechanistic underpinnings of the reaction, compare common reducing agents, and present field-proven, step-by-step protocols for both direct and indirect amination strategies. The causality behind experimental choices, from reagent selection to purification techniques, is explained to empower researchers to adapt and troubleshoot these methods for their specific synthetic targets.

Introduction: The Strategic Importance of Reductive Amination

The direct alkylation of amines is often plagued by a lack of control, leading to mixtures of primary, secondary, tertiary, and even quaternary amine products.[6][7] Reductive amination, also known as reductive alkylation, elegantly circumvents this issue by converting a carbonyl group and an amine into a more substituted amine via an intermediate imine or iminium ion.[8][9] This two-step, often one-pot, process offers high selectivity and functional group tolerance, making it an indispensable tool in drug development.

The starting material, this compound, incorporates a substituted piperidine ring, a privileged scaffold in medicinal chemistry, linked to a reactive benzaldehyde. This structure makes it an ideal precursor for synthesizing a diverse library of tertiary amines, which are ubiquitous in pharmaceuticals and agrochemicals.[10]

The Core Mechanism: A Tale of Two Steps

The reductive amination process can be dissected into two fundamental stages: the formation of a C=N double bond followed by its reduction.[8][9] Understanding this sequence is critical for selecting the appropriate reaction conditions and troubleshooting potential issues.

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable hemiaminal intermediate.[8] Under neutral or mildly acidic conditions (typically pH 4-6), the hemiaminal readily dehydrates to form a more stable imine (from a primary amine) or an iminium ion (from a secondary amine).[11] The acidic environment is key; it protonates the hydroxyl group of the hemiaminal, turning it into a good leaving group (water), but excessive acidity will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6][11]

-

Reduction: The newly formed imine or iminium ion is then reduced to the final amine product. The key to a successful one-pot reaction is a reducing agent that is selective for the C=N bond over the C=O bond of the starting aldehyde.[7][12]

Caption: General mechanism of reductive amination.

Selecting the Right Tool: A Comparison of Reducing Agents

The choice of reducing agent is the most critical decision in designing a reductive amination protocol. The ideal reagent should rapidly reduce the iminium ion intermediate while leaving the starting aldehyde untouched.[7]

| Reducing Agent | Strengths | Weaknesses | Typical Solvents | Safety & Handling |